1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
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Overview
Description
1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine-4-carbonyl group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with piperazine to form 1-(4-methylphenylmethyl)piperazine. This intermediate is then reacted with pyridine-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Pyrazine-2-carbonylpiperazine: Similar structure with different substituents, used in anti-tubercular research.
Uniqueness
1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with pyridine and methylphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18(22)17-6-8-19-9-7-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGMRHNDVCLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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